3-(Bromomethyl)phenyl benzoate
Overview
Description
3-(Bromomethyl)phenyl benzoate is an organic compound that consists of a benzoate ester linked to a bromomethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)phenyl benzoate typically involves the esterification of 3-(bromomethyl)benzoic acid with phenol or its derivatives. One common method includes the following steps:
Bromination: The starting material, 3-methylbenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-(bromomethyl)benzoic acid.
Esterification: The 3-(bromomethyl)benzoic acid is then reacted with phenol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)phenyl benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl benzoates with various functional groups.
Reduction: 3-Methylphenyl benzoate.
Oxidation: 3-(Bromomethyl)benzoic acid.
Scientific Research Applications
3-(Bromomethyl)phenyl benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)phenyl benzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The benzoate ester can also participate in ester hydrolysis or transesterification reactions, where the ester bond is cleaved or exchanged.
Comparison with Similar Compounds
Similar Compounds
3-Methylphenyl benzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)phenyl benzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
3-(Hydroxymethyl)phenyl benzoate: Contains a hydroxymethyl group, making it more reactive in oxidation reactions.
Uniqueness
3-(Bromomethyl)phenyl benzoate is unique due to the presence of the bromomethyl group, which provides a versatile site for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
[3-(bromomethyl)phenyl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGOZOYBJUTQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366011 | |
Record name | 3-(bromomethyl)phenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129250-89-1 | |
Record name | 3-(bromomethyl)phenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129250-89-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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